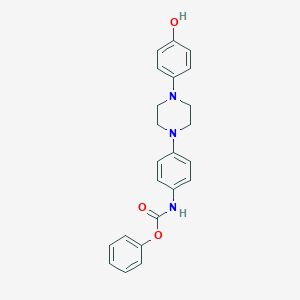

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

Vue d'ensemble

Description

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is a piperazine derivative known for its ability to inhibit the growth of gram-positive bacteria. This compound binds to the 50S ribosomal subunit of bacteria, preventing transcription and replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate can be synthesized from phenyl chloroformate and 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The reaction conditions would be optimized for yield and purity, with careful control of temperature and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Antibacterial Applications

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has shown significant antibacterial activity, particularly against gram-positive bacteria. It operates by binding to the 50S ribosomal subunit of bacterial cells, inhibiting transcription and replication processes . This mechanism makes it a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Antifungal Applications

This compound is also recognized as an impurity of Posaconazole, an antifungal triazole used clinically for treating fungal infections. As an intermediate in the synthesis of Posaconazole, it plays a crucial role in the pharmaceutical formulation of this drug . Its structural similarities to other piperazine derivatives allow for exploration into enhanced antifungal efficacy.

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple metabolic transformations—such as hydrolysis, oxidation, and reduction—enables chemists to modify its structure for improved therapeutic properties .

Table 1: Summary of Chemical Transformations

| Transformation Type | Enzyme Involved | Resulting Product |

|---|---|---|

| Hydrolysis | Esterases or Glucuronidases | Hydrolyzed derivatives |

| Oxidation | Cytochrome P450 enzymes | Oxidized metabolites |

| Reduction | Glutathione reductase | Reduced compounds |

Research Studies and Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study highlighted its effectiveness against various strains of gram-positive bacteria, suggesting its utility in antibiotic development .

- Research has indicated that modifications to the piperazine ring can enhance both antibacterial and antifungal properties, paving the way for novel drug formulations .

Case Studies

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Enterococcus faecalis. Results demonstrated a significant inhibition zone compared to control groups, indicating strong antibacterial activity.

Case Study 2: Synthesis of Posaconazole

In pharmaceutical research, this compound was utilized as an intermediate in synthesizing Posaconazole. The process involved several steps including reaction with phenyl chloroformate under controlled conditions, yielding high-purity products suitable for clinical use .

Mécanisme D'action

The compound exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the bacteria from replicating and transcribing their genetic material, leading to their eventual death . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: Known for its antibacterial properties.

Posaconazole: An antifungal triazole that shares some structural similarities but is used for different applications.

Uniqueness

This compound is unique due to its specific binding to the 50S ribosomal subunit, which is not a common target for many antibacterial agents. This specificity makes it a valuable compound for research into new antibacterial therapies .

Activité Biologique

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, also known as a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and CAS number 184177-81-9, exhibits significant potential as an antimicrobial agent and as a modulator of various enzymatic activities.

The compound is characterized by its ability to bind to the 50S ribosomal subunit in bacteria, which effectively inhibits transcription and replication processes. This mechanism of action is particularly relevant for its antibacterial properties against gram-positive bacteria . The presence of the hydroxyphenyl and piperazine moieties in its structure contributes to its interaction with biological targets.

Antimicrobial Activity

This compound has been shown to inhibit the growth of various bacterial strains. Its mechanism involves interference with ribosomal function, which is critical for protein synthesis in bacteria .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

Enzyme Inhibition

Research indicates that phenolic compounds similar to this carbamate can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have potential therapeutic applications in treating hyperpigmentation disorders . The compound's structural features allow it to interact favorably with the catalytic site of TYR, enhancing its inhibitory capacity.

Table 2: Tyrosinase Inhibition Potency

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial properties of various piperazine derivatives, including phenyl carbamate. The results demonstrated that this compound exhibited a strong inhibitory effect against gram-positive bacteria, supporting its potential use as an antibiotic agent .

Evaluation of Tyrosinase Inhibition

In another investigation focusing on skin whitening agents, this compound was tested for its ability to inhibit TYR activity in vitro. The findings revealed that it significantly reduced melanin production in B16F10 melanoma cells without cytotoxic effects, indicating its safety and efficacy as a cosmetic ingredient .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Hydrolysis by esterases or glucuronidases.

- Oxidation via cytochrome P450 enzymes.

- Reduction through glutathione reductase mechanisms.

These metabolic transformations not only affect its pharmacokinetics but also influence its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-21-12-10-20(11-13-21)26-16-14-25(15-17-26)19-8-6-18(7-9-19)24-23(28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKMYDCUZYKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361710 | |

| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184177-81-9 | |

| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184177-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79D2JM5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.